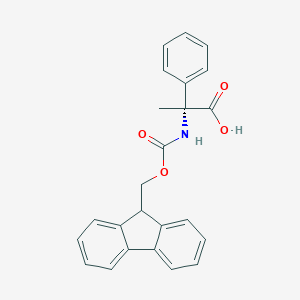

(R)-Fmoc-alpha-methyl-phenylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Fmoc-alpha-methyl-phenylglycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which facilitates its incorporation into peptides. The alpha-methyl group and phenyl ring contribute to its unique stereochemistry and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-alpha-methyl-phenylglycine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-alpha-methyl-phenylglycine.

Protection of the Amino Group: The amino group is protected using the Fmoc chloride reagent under basic conditions, such as in the presence of sodium carbonate or triethylamine.

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired ®-Fmoc-alpha-methyl-phenylglycine.

Industrial Production Methods: In industrial settings, the production of ®-Fmoc-alpha-methyl-phenylglycine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment and large-scale purification methods.

Análisis De Reacciones Químicas

Types of Reactions: ®-Fmoc-alpha-methyl-phenylglycine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS).

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields ®-alpha-methyl-phenylglycine.

Peptides: Coupling reactions result in the formation of peptides with ®-Fmoc-alpha-methyl-phenylglycine as a constituent.

Aplicaciones Científicas De Investigación

Peptide Synthesis

The primary application of (R)-Fmoc-alpha-methyl-phenylglycine is in peptide synthesis. Its incorporation into peptides can influence their biological activity, stability, and folding properties. Studies have shown that peptides containing this amino acid exhibit unique conformational characteristics due to the steric bulk introduced by the methyl group .

Table 1: Influence of this compound on Peptide Properties

| Property | Effect of this compound |

|---|---|

| Conformational Stability | Increases due to steric hindrance |

| Biological Activity | Varies based on peptide sequence |

| Solubility | Affected by surrounding amino acids |

Drug Development

This compound has been explored for its potential in drug development, particularly as a scaffold for creating inhibitors targeting specific receptors. For instance, derivatives of phenylglycine have demonstrated antagonist activity at metabotropic glutamate receptors, which are implicated in neurological disorders .

Case Study: Metabotropic Glutamate Receptor Antagonists

Research has indicated that phenylglycine derivatives can modulate receptor activity effectively. In one study, several analogues were synthesized and tested for their ability to inhibit receptor-mediated responses in rat models, showcasing the therapeutic potential of compounds derived from this compound .

Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS allows for efficient assembly of peptides with high purity and yield. The Fmoc group facilitates selective deprotection under mild conditions, enabling stepwise addition of amino acids to a solid support .

Synthesis Protocol:

- Preparation : Load Wang resin with Fmoc-protected amino acids.

- Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group.

- Coupling : Add activated amino acids (e.g., using HBTU) to form peptide bonds.

- Cleavage : Use TFA to cleave the peptide from the resin.

This methodology has been optimized for scalability and efficiency, allowing for the synthesis of complex peptides containing this compound .

Mecanismo De Acción

The mechanism of action of ®-Fmoc-alpha-methyl-phenylglycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of ®-alpha-methyl-phenylglycine into peptides. The alpha-methyl group and phenyl ring influence the stereochemistry and binding properties of the resulting peptides.

Comparación Con Compuestos Similares

(S)-Fmoc-alpha-methyl-phenylglycine: The enantiomer of ®-Fmoc-alpha-methyl-phenylglycine, differing in the configuration of the chiral center.

Fmoc-phenylglycine: Lacks the alpha-methyl group, resulting in different steric and electronic properties.

Fmoc-alpha-methyl-alanine: Similar structure but with a methyl group instead of a phenyl ring.

Uniqueness: ®-Fmoc-alpha-methyl-phenylglycine is unique due to its specific stereochemistry and the presence of both the alpha-methyl group and phenyl ring. These features contribute to its distinct reactivity and suitability for specific applications in peptide synthesis and medicinal chemistry.

Actividad Biológica

(R)-Fmoc-alpha-methyl-phenylglycine is a chiral amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This compound is notable for its unique stereochemistry and reactivity, making it a valuable building block in the development of biologically active peptides and peptidomimetics. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and comparative studies with similar compounds.

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its incorporation into peptides. The presence of the alpha-methyl group and the phenyl ring contributes to its distinct steric and electronic properties.

Key Reactions

- Deprotection : The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.

- Coupling Reactions : The free amino group can participate in peptide bond formation with carboxyl groups from other amino acids.

- Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitution reactions.

Biological Applications

This compound is employed in various biological studies due to its ability to influence peptide structure and function:

- Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures that can mimic natural proteins.

- Medicinal Chemistry : This compound plays a role in designing peptide-based drugs, contributing to therapeutic developments for diseases such as cancer and bacterial infections.

- Biological Studies : It serves as a building block for synthesizing peptides that investigate protein-protein interactions, enzyme mechanisms, and receptor binding activities .

The mechanism of action for this compound primarily involves its role as a building block in peptide synthesis. Upon deprotection, the free amino group facilitates peptide bond formation, allowing for incorporation into various peptide sequences. The structural characteristics imparted by the alpha-methyl group and phenyl ring enhance the binding properties and biological activity of the resulting peptides.

Comparative Studies

Comparative analyses with similar compounds reveal insights into the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (S)-Fmoc-alpha-methyl-phenylglycine | Enantiomer with opposite chirality | Different binding affinities |

| Fmoc-phenylglycine | Lacks alpha-methyl group; different steric properties | Altered reactivity and selectivity |

| Fmoc-alpha-methyl-alanine | Similar structure but with an aliphatic side chain | Variations in peptide folding and stability |

Case Studies

- Peptide-Based Drug Development : In a study focusing on glycopeptide antibiotics, this compound was incorporated into synthetic pathways to enhance antibiotic efficacy against resistant bacteria .

- Protein Interaction Studies : Research demonstrated that peptides containing this compound exhibited altered binding affinities to specific receptors, indicating its potential role in modulating biological pathways.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVVPDORCZLJU-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.